

Comparative analysis of bleeding risk between Selatogrel and other P2Y12 inhibitors

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Compound of Interest

Compound Name: Selatogrel

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Comparative Analysis of Bleeding Risk: Selatogrel vs. Other P2Y12 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bleeding risk associated with **Selatogrel**, a novel P2Y12 inhibitor, and other currently marketed P2Y12 inhibitors such as clopidogrel, prasugrel, and ticagrelor. This document synthesizes available preclinical and clinical data to offer an objective overview for research, scientific, and drug development professionals.

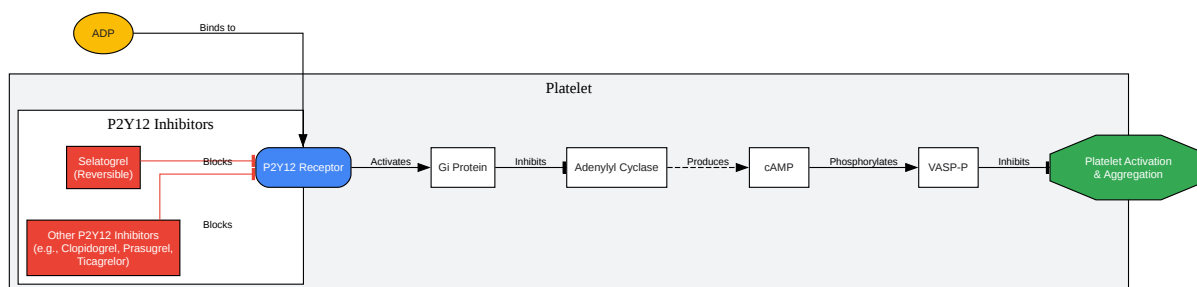
Executive Summary

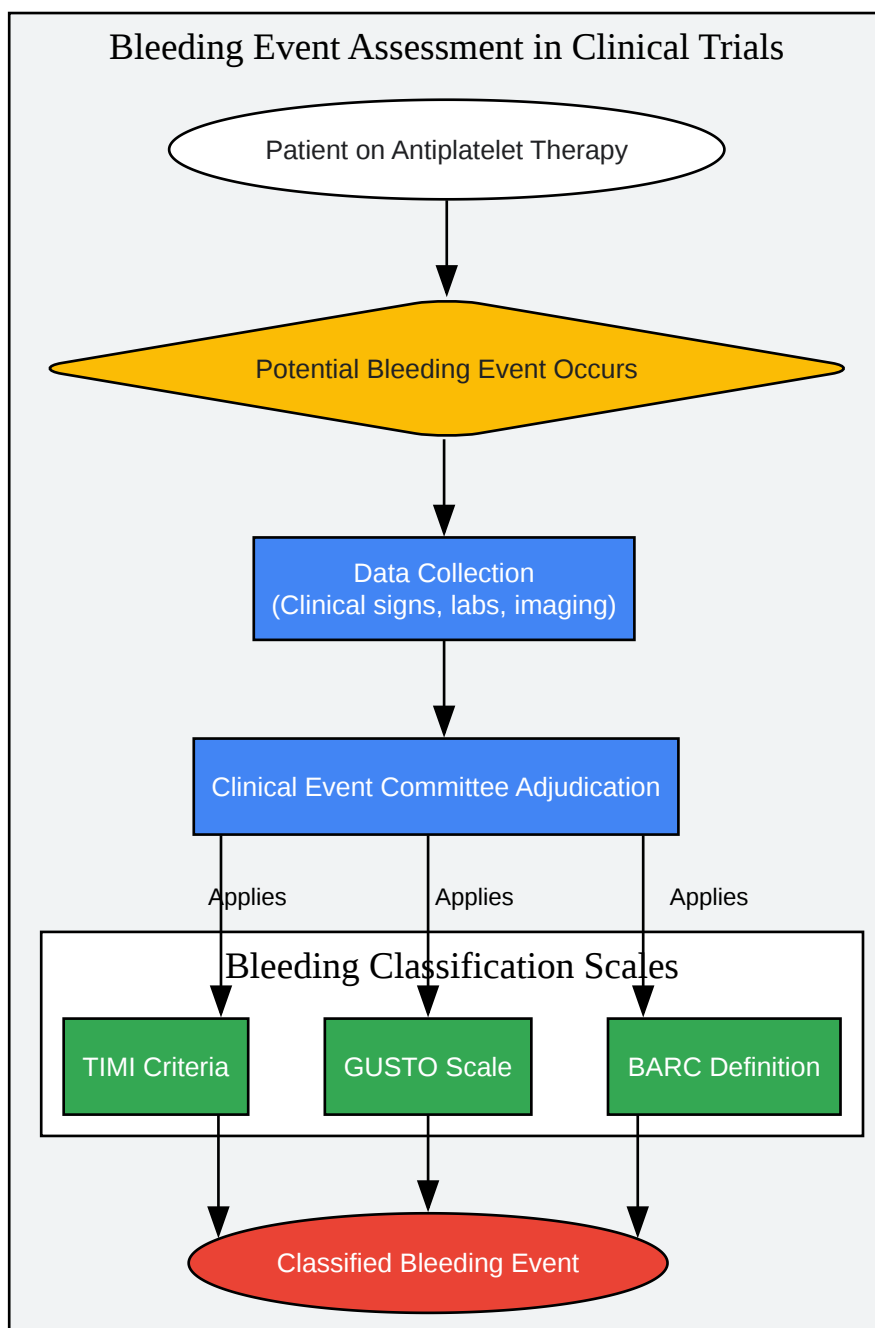
Selatogrel (formerly ACT-246475) is a potent, reversible, and highly selective P2Y12 receptor antagonist in late-stage clinical development.^[1] Administered subcutaneously, it is designed for rapid and potent platelet inhibition in the acute phase of myocardial infarction.^{[2][3]} A key development goal for **Selatogrel** is to achieve this potent antiplatelet effect without increasing the risk of major bleeding.^[1] Preclinical data and Phase 2 clinical trials suggest a favorable safety profile with a low incidence of bleeding events. However, direct head-to-head clinical trial data comparing the bleeding risk of **Selatogrel** with other P2Y12 inhibitors in a large-scale study is not yet available. The ongoing Phase 3 SOS-AMI trial will provide more definitive data on its safety profile, specifically assessing severe bleeding events as a primary safety endpoint.^[4]

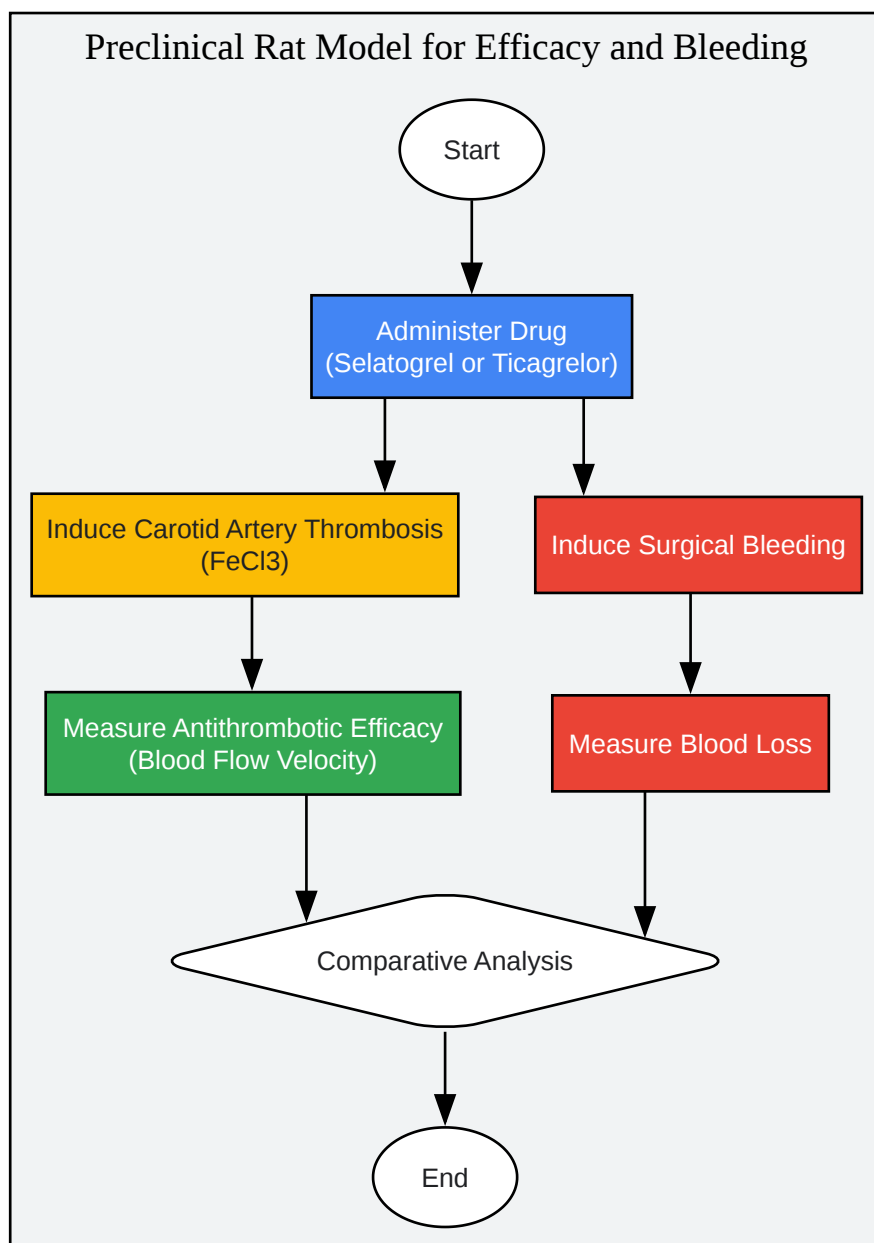
Mechanism of Action and Signaling Pathway

P2Y₁₂ inhibitors are a cornerstone of antiplatelet therapy in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). They work by blocking the P2Y₁₂ receptor on platelets, thereby inhibiting ADP-induced platelet activation and aggregation.

Selatogrel, like ticagrelor, is a direct-acting, reversible antagonist of the P2Y₁₂ receptor. In contrast, clopidogrel and prasugrel are irreversible inhibitors that require metabolic activation. The reversibility and rapid onset/offset of action of **Selatogrel** may contribute to a potentially favorable bleeding profile, particularly in scenarios requiring urgent surgery.







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